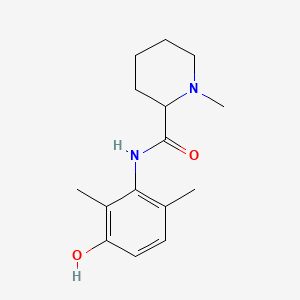

3-Hydroxy-Mepivacain

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

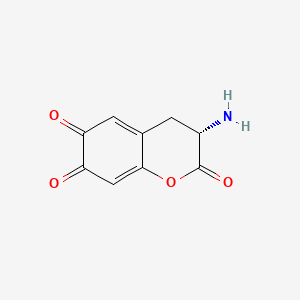

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, commonly known as HDMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMPPA belongs to the class of piperidine derivatives, and its unique chemical structure has made it a subject of interest for researchers worldwide.

Wissenschaftliche Forschungsanwendungen

Lokalanästhetikum in der Veterinärmedizin

Mepivacain ist ein Lokalanästhetikum, das häufig zur Diagnose von Lahmheit als perinervöses oder intraartikuläres Anästhetikum oder als Lokalanästhetikum während Eingriffen wie der Caslick-Operation oder der Wundnaht verabreicht wird . Es ist als Mepivacainhydrochlorid im Handel erhältlich und die einzige von der FDA zugelassene Version für die Anwendung beim Pferd ist eine injizierbare Formulierung, die unter dem Handelsnamen Carbocaine verkauft wird .

Schmerzmanagement bei medizinischen Eingriffen

Die Einführung einer Nadel oder einer Kanüle kann für den Patienten schmerzhaft bleiben. Eine wesentliche Verbesserung wurde durch die Einarbeitung von Lokalanästhetika in die Formulierung zur Schmerzlinderung erzielt .

Pharmakokinetische Forschung

Die Pharmakokinetik jedes Anästhetikums bei Ratten wurde untersucht . Der Ersatz von Lidocain durch Mepivacain beeinflusst die Eigenschaften der Gele nicht, so dass beide gleichermaßen als Anästhetika in Weichgewebsfüllern integriert werden können .

Metabolismusstudien

Mepivacain wird nach der Verabreichung schnell resorbiert und hat ein großes Verteilungsvolumen. Nach der Verabreichung wird es durch Hydroxylierung zu zwei Metaboliten, 3-OH-Mepivacain und 4-Hydroxy-Mepivacain, weitgehend metabolisiert. Die metabolische Clearance ist hoch und diese Metaboliten werden schnell ausgeschieden .

Forschung zum Einfluss von Anästhetika

In dieser Studie wurden zwei bekannte Anästhetika, Lidocain und Mepivacain, systematisch verglichen, um ihren Einfluss auf die mechanischen und biologischen Eigenschaften von Füllstoffen zu bewerten .

Sicherheitsforschung

Die Wahl von Mepivacain wird vor allem durch seine geringere vasodilatorische Aktivität im Vergleich zu Lidocain gefördert, wobei Mepivacain dazu neigt, die periphere Durchblutung entweder zu erhalten oder zu verringern, wodurch eine niedrigere systemische Konzentration von Mepivacain über die Zeit hinweg erhalten bleibt, was sich als zusätzlicher Sicherheitsaspekt herausstellen würde .

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxy Mepivacaine is the sodium channels present in neurons . These channels play a crucial role in the generation and propagation of nerve impulses, which are fundamental to the functioning of the nervous system .

Mode of Action

3-Hydroxy Mepivacaine acts by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

3-Hydroxy Mepivacaine is involved in the mevalonate pathway , which regulates the metabolism of terpenoids in the cytoplasm . It catalyzes the condensation of acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A . This pathway determines the type and content of downstream terpenoid metabolites .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Mepivacaine involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed post-administration and has a large volume of distribution . The compound is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high, and these metabolites are rapidly excreted . The half-life elimination in adults is between 1.9 to 3.2 hours .

Result of Action

The primary result of 3-Hydroxy Mepivacaine’s action is the production of local or regional analgesia and anesthesia . By blocking the generation and conduction of nerve impulses, it effectively numbs the area where it is administered, preventing the sensation of pain .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Mepivacaine can be influenced by various environmental factors. For instance, the rate of excretion for the parent drug mepivacaine is affected by urine pH, with lower pH values increasing the excretion rate . The concentration of the glucuronidated metabolite is unaffected by ph .

Biochemische Analyse

Biochemical Properties

3-Hydroxy Mepivacaine plays a role in biochemical reactions, particularly in the modulation of sodium ion transport into cells . It interacts with sodium channels, blocking the influx of sodium into the axon, thereby preventing the depolarization necessary for action potential propagation and subsequent nerve function .

Cellular Effects

The effects of 3-Hydroxy Mepivacaine on cells are primarily related to its function as a local anesthetic. It decreases the speed with which sodium ions are transported into cells, thereby reducing the ability of the neuron to depolarize . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Mepivacaine involves its interaction with voltage-sensitive sodium channels. By binding to these channels, it prevents the large transient increase in the permeability of excitable membranes to sodium ions that is produced by a slight depolarization . This action effectively blocks the generation and conduction of nerve impulses.

Temporal Effects in Laboratory Settings

The effects of 3-Hydroxy Mepivacaine have been observed to change over time in laboratory settings. For instance, the antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain were shown to be short-lasting and concentration-dependent .

Dosage Effects in Animal Models

In animal models, the effects of 3-Hydroxy Mepivacaine vary with different dosages. For instance, in horses, the common therapeutic doses range from 20 to 160 mg/animal

Metabolic Pathways

3-Hydroxy Mepivacaine is involved in the mevalonate pathway of isoprenoid biosynthesis, where it undergoes extensive metabolism via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . This metabolic process involves various enzymes and cofactors.

Transport and Distribution

3-Hydroxy Mepivacaine is rapidly absorbed post-administration and has a large volume of distribution

Subcellular Localization

Research on similar compounds suggests that it may be localized within the endoplasmic reticulum and other cytoplasmic structures

Eigenschaften

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENKGUHBZKQPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857723 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37055-90-6 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.